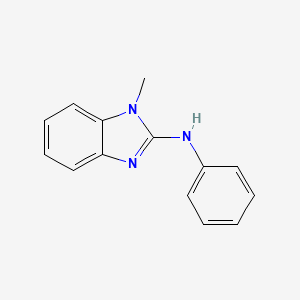

1-methyl-N-phenyl-1H-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-N-phenyl-1H-benzimidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole core with a methyl group at the 1-position and a phenyl group attached to the nitrogen at the 2-position.

Preparation Methods

The synthesis of 1-methyl-N-phenyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride derivative. One common method is the reaction of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out under mild conditions, often in a mixture of solvents, and the product is purified by washing with hexane and water.

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors and greener solvents to enhance yield and efficiency .

Chemical Reactions Analysis

1-Methyl-N-phenyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring can yield nitro derivatives, while halogenation can produce halogenated benzimidazoles.

Scientific Research Applications

1-Methyl-N-phenyl-1H-benzimidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-phenyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . The compound also inhibits key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

1-Methyl-N-phenyl-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

1H-Benzimidazole: The parent compound, which lacks the methyl and phenyl substituents, and exhibits a broad range of biological activities.

2-Phenylbenzimidazole: Similar to this compound but without the methyl group, showing comparable antimicrobial and anticancer properties.

1-Methyl-2-phenylbenzimidazole: A closely related compound with the same substituents but different positions, which may result in different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity.

Biological Activity

1-Methyl-N-phenyl-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. The benzimidazole scaffold is known for its potential in pharmaceuticals, particularly in anticancer, antimicrobial, and antiviral applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This indicates the presence of a methyl group and a phenyl group attached to the benzimidazole core, which influences its lipophilicity and biological interactions.

Benzimidazole derivatives typically exert their biological effects through various mechanisms:

- Enzyme Inhibition : Many benzimidazole derivatives inhibit key enzymes involved in cellular processes. For instance, they may target dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.

- Cell Cycle Disruption : These compounds can interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Membrane Interaction : The lipophilic nature of these compounds allows them to penetrate lipid membranes, enhancing their bioavailability and efficacy against microbial pathogens.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study indicated that derivatives with modifications at the N-1 position showed enhanced anticancer activity compared to unsubstituted analogs. Specifically, compounds similar to this compound were evaluated for their IC50 values against breast cancer cell lines, revealing promising results (IC50 values ranging from 16.38 µM to 100 µM) .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It demonstrated notable activity against Gram-positive and Gram-negative bacteria as well as fungal strains. For example:

| Microorganism | MIC (µg/mL) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 4 | Amikacin |

| Streptococcus faecalis | 8 | Amikacin |

| Candida albicans | 256 | Ketoconazole |

These results highlight its potential as an alternative treatment option against resistant strains .

Antiviral Activity

Benzimidazole derivatives have shown promise in antiviral applications as well. Research indicates that modifications at specific positions on the benzimidazole ring can enhance activity against viruses such as HIV. The structural variations influence binding affinity and efficacy .

Case Studies

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including this compound:

- Antiproliferative Studies : A series of N-substituted benzimidazoles were synthesized and tested against various cancer cell lines. The results indicated that compounds with longer alkyl chains at the N position exhibited increased antiproliferative activity .

- Antimicrobial Evaluations : A comprehensive study assessed the antimicrobial efficacy of multiple benzimidazole derivatives, including this compound. The findings suggested that these compounds could serve as effective agents against both bacterial and fungal infections .

Properties

CAS No. |

2219-14-9 |

|---|---|

Molecular Formula |

C14H13N3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-methyl-N-phenylbenzimidazol-2-amine |

InChI |

InChI=1S/C14H13N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |

InChI Key |

BASOYPSBRDWRDY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |

solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.